molecular formula C41H47NO16 B1251737 Kigamicin C

Kigamicin C

Cat. No. B1251737
M. Wt: 809.8 g/mol
InChI Key: JXSADZFORZMJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kigamicin C is a natural product found in Amycolatopsis with data available.

Scientific Research Applications

Anti-Cancer Properties

Kigamicin C, along with other kigamicins, was identified for its selective killing activity against pancreatic cancer cells under nutrient-starved conditions. This suggests its potential as an anti-cancer agent, particularly in situations where cancer cells are under stress due to lack of nutrients (Kunimoto et al., 2003). Further research has shown that Kigamicin D, a related compound, also exhibits selective cytotoxicity against cancer cells under nutrient-deprived conditions, but not under nutrient-rich conditions, indicating a novel approach for cancer therapy targeting cancer cells' tolerance to nutrient starvation (Lu et al., 2004).

Synthesis and Structure

Studies have been conducted to synthesize kigamicins, including Kigamicin C, and to understand their structural properties. The synthesis of Kigamicin C and related compounds involves complex chemical processes, providing insights into their molecular structure and potential modifications to enhance their therapeutic properties (Ma & Ready, 2019).

Mechanism of Action

Kigamicin C and related compounds have been shown to induce necrosis in cancer cells. For instance, Kigamicin has been reported to induce necrosis in myeloma cells, even under nutrient-rich conditions, which is contrary to its effect in pancreatic cancer cells (Nakamura et al., 2006). This suggests that Kigamicin C might have different modes of action depending on the type of cancer cell and the environmental conditions.

Immunological Response and Antimicrobial Activity

Kigamicin C also exhibits antimicrobial activity, particularly against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) (Kunimoto et al., 2003). Additionally, it has been found that Kigamicin D does not show any immunosuppressive activity and can even stimulate certain immune responses, suggesting its potential role in enhancing cellular immunity (Masuda et al., 2006).

properties

IUPAC Name

2,6,9,30-tetrahydroxy-8-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSADZFORZMJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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